
2-(Oxetan-3-yl)ethanamine
Overview
Description
2-(Oxetan-3-yl)ethanamine is a chemical compound with the molecular formula C5H11NO. It features a four-membered oxetane ring attached to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, leading to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production of 2-(Oxetan-3-yl)ethanamine may involve multi-step processes starting from readily available precursors. For instance, the preparation of oxetan-2-ylmethanamine, a related compound, involves a five-step process starting from (S)-2-((benzyloxy)methyl)oxirane, which includes ring expansion and azide reduction steps .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives and amine compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
The oxetane ring structure in 2-(Oxetan-3-yl)ethanamine contributes to a range of biological activities, making it a valuable scaffold for drug development. Research indicates that derivatives of this compound exhibit significant antibacterial, anticancer, and antiviral properties.
Anticancer Activity
Recent studies have synthesized various derivatives of this compound, which have shown promising results in inhibiting cancer cell proliferation. For instance, compounds incorporating the oxetane moiety have been evaluated for their antiproliferative effects against several cancer cell lines. A notable study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Antibacterial Properties
The antibacterial potential of this compound has been explored through the synthesis of novel derivatives. One study reported that certain derivatives displayed significant activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.68 μM, surpassing conventional antibiotics like isoniazid .
Antiviral Activity
Compounds derived from this compound have also been studied for their antiviral properties. Research indicates that these compounds can inhibit viral replication in vitro, showing effectiveness against viruses such as influenza and HIV . The mechanism of action appears to involve interference with viral entry or replication processes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activities. Various substitutions on the oxetane ring have been systematically studied to determine their effects on potency and selectivity.
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized a series of 3-fluorophenoxy derivatives of this compound and evaluated their biological activities. The findings indicated that modifications at the benzyloxy position significantly influenced both antibacterial and anticancer activities . The most potent derivative showed an MIC comparable to established antitubercular drugs.
Clinical Relevance
The potential of this compound derivatives extends beyond laboratory findings; they are being investigated for clinical applications in treating resistant infections and specific cancers. Ongoing clinical trials are assessing the efficacy and safety profiles of these compounds in patients with advanced malignancies .
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Oxetan-2-ylmethanamine
- 3-Amino-2-oxetanone
- 2-Methyleneoxetane
Comparison: 2-(Oxetan-3-yl)ethanamine is unique due to its specific structural features, such as the presence of both an oxetane ring and an ethanamine group. This combination imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Biological Activity
2-(Oxetan-3-yl)ethanamine, also known as this compound hydrochloride, is a compound characterized by its unique oxetane structure, which features a four-membered cyclic ether. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science, primarily attributed to its reactive oxetane ring and amine functional group. These structural elements facilitate interactions with various biological targets, making it a subject of interest in drug design and development.
- Molecular Formula : C_5H_11ClN_O
- Molecular Weight : 153.61 g/mol
- Structure : The oxetane ring provides unique reactivity patterns, while the amine group allows for hydrogen bonding and ionic interactions with biological molecules.
The biological activity of this compound is primarily linked to its ability to interact with molecular targets through:
- Ring-opening reactions : The oxetane ring can undergo reactions that produce reactive intermediates capable of interacting with biological macromolecules.
- Hydrogen bonding and ionic interactions : The amine group enhances the compound's ability to bind to proteins and other biomolecules, influencing their activity and function .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of compounds similar to this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, the incorporation of an oxetane structure has been associated with improved potency in inhibiting cancer cell growth .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound derivative | 28 | HCT116 (colorectal cancer) |
2. Enzyme Inhibition
The compound has been explored as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Analogues containing oxetane units have demonstrated enhanced potency in inhibiting BACE1 compared to their non-oxetane counterparts .
Compound | BACE1 IC50 (µM) | BACE2 IC50 (µM) |
---|---|---|
Oxetane analogue | 0.078 | 0.228 |
3. Antimalarial Properties
Recent studies have identified compounds related to this compound that target dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. These compounds have shown promise in clinical studies for treating Plasmodium falciparum malaria .
Case Study 1: Anticancer Activity Evaluation
In vitro studies assessed the antiproliferative activity of various derivatives of this compound against HCT116 colorectal cancer cells using the MTT assay. The results indicated that modifications to the oxetane structure significantly enhanced potency, with some derivatives achieving IC50 values as low as 28 µM .
Case Study 2: BACE1 Inhibition
A series of studies focused on the design and synthesis of BACE1 inhibitors featuring the oxetane moiety. These studies demonstrated that specific substitutions on the oxetane ring could lead to improved inhibitory activity against BACE1, highlighting the compound's potential in Alzheimer's disease treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Oxetan-3-yl)ethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For oxetane-containing analogs, oxetan-3-yl groups are introduced via coupling reactions (e.g., Mitsunobu conditions) or ring-opening of epoxides. For example, [4-(Oxetan-3-yloxy)phenyl]methanamine synthesis uses oxetane intermediates with activated amines under anhydrous conditions . Reductive amination of ketones or aldehydes with ammonia or protected amines (e.g., using NaBHCN) is another route, requiring careful pH control (~6–7) to minimize side reactions . Yield optimization often involves catalyst screening (e.g., Pd for cross-coupling) and solvent selection (e.g., DMF for polar aprotic conditions) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies oxetane ring protons (δ ~4.5–5.0 ppm) and ethanamine chain signals (δ ~2.7–3.2 ppm). IR spectroscopy confirms N-H stretches (~3300 cm) and oxetane C-O-C vibrations (~980 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO at m/z 102.0913) .
- X-ray Crystallography : SHELX programs resolve crystal structures, with oxetane ring puckering parameters and hydrogen-bonding networks critical for stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in sealed containers under inert gas (N or Ar) to prevent oxidation .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (e.g., P95 for particulates) during synthesis .
- Waste Disposal : Collect in halogen-free containers and neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and thermochemistry of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, such as HOMO-LUMO gaps and charge distribution on the oxetane ring. Exact-exchange terms improve accuracy for atomization energies (average deviation ~2.4 kcal/mol) . MD simulations (e.g., AMBER) model solvation effects, revealing oxetane’s role in enhancing solubility via hydrogen bonding with water .
Q. What mechanistic insights explain contradictory data in oxetane ring-opening reactions under basic vs. acidic conditions?
- Methodological Answer : Under acidic conditions (e.g., HSO), oxetane protonation at the oxygen leads to carbocation formation and nucleophilic attack, favoring SN1 pathways. In basic conditions (e.g., NaOH), ring strain drives SN2 mechanisms with inversion of configuration. Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMSO vs. THF) stabilizing transition states differently .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for oxetane-containing analogs?
- Methodological Answer : SHELXL refines anisotropic displacement parameters to distinguish enantiomers. For example, Flack parameters >0.3 indicate racemic twinning, requiring data collection at multiple wavelengths (e.g., synchrotron radiation) . Patterson maps identify heavy-atom positions in derivatives (e.g., brominated analogs) for phase determination .
Q. What strategies optimize this compound’s bioactivity in medicinal chemistry research?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Fluorination at the oxetane 3-position (e.g., replacing H with F) enhances metabolic stability by reducing CYP450 oxidation .
- Coordination Chemistry : The amine group acts as a ligand for transition metals (e.g., Cu), enabling catalytic applications in asymmetric synthesis .
- Biological Assays : Radiolabeling (e.g., C-ethanamine) tracks uptake in cell models, with IC values measured via fluorescence-based assays (e.g., Alamar Blue) .
Properties
IUPAC Name |
2-(oxetan-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAKBGINYYVVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704070 | |
Record name | 2-(Oxetan-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253730-25-4 | |
Record name | 2-(Oxetan-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxetan-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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